D-Phenylalanyl-D-phenylalanyl-D-tryptophyl-D-tyrosyl-D-tryptophan

Somatostatin receptor pharmacology Structure-activity relationship Peptide drug design

D-Phenylalanyl-D-phenylalanyl-D-tryptophyl-D-tyrosyl-D-tryptophan (CAS 644996-87-2, molecular formula C49H49N7O7) is a synthetic linear pentapeptide composed exclusively of D-configured aromatic amino acid residues. It belongs to the structural class of somatostatin (SST) peptide fragments but critically lacks two pharmacophoric elements required for high-affinity somatostatin receptor (SSTR) engagement: (i) a covalent cyclization constraint (disulfide or amide bridge) and (ii) a basic amino acid residue (Lys/Orn) at the position corresponding to Lys⁴ of the SST pharmacophore.

Molecular Formula C49H49N7O7
Molecular Weight 848.0 g/mol
CAS No. 644996-87-2
Cat. No. B12594751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Phenylalanyl-D-phenylalanyl-D-tryptophyl-D-tyrosyl-D-tryptophan
CAS644996-87-2
Molecular FormulaC49H49N7O7
Molecular Weight848.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)O)N
InChIInChI=1S/C49H49N7O7/c50-38(23-30-11-3-1-4-12-30)45(58)53-41(24-31-13-5-2-6-14-31)46(59)55-43(26-33-28-51-39-17-9-7-15-36(33)39)48(61)54-42(25-32-19-21-35(57)22-20-32)47(60)56-44(49(62)63)27-34-29-52-40-18-10-8-16-37(34)40/h1-22,28-29,38,41-44,51-52,57H,23-27,50H2,(H,53,58)(H,54,61)(H,55,59)(H,56,60)(H,62,63)/t38-,41-,42-,43-,44-/m1/s1
InChIKeyHSJHPFGZRYPLGP-RIDLLLQGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Phenylalanyl-D-phenylalanyl-D-tryptophyl-D-tyrosyl-D-tryptophan (CAS 644996-87-2): Procurement-Relevant Identity and Structural Classification


D-Phenylalanyl-D-phenylalanyl-D-tryptophyl-D-tyrosyl-D-tryptophan (CAS 644996-87-2, molecular formula C49H49N7O7) is a synthetic linear pentapeptide composed exclusively of D-configured aromatic amino acid residues . It belongs to the structural class of somatostatin (SST) peptide fragments but critically lacks two pharmacophoric elements required for high-affinity somatostatin receptor (SSTR) engagement: (i) a covalent cyclization constraint (disulfide or amide bridge) and (ii) a basic amino acid residue (Lys/Orn) at the position corresponding to Lys⁴ of the SST pharmacophore [1]. These structural omissions place it at the extreme low-activity end of the SST analogue continuum and distinguish it from both cyclic clinical agents (octreotide, lanreotide, pasireotide) and linear SST analogues that retain the Lys-Thr motif (e.g., BIM‑23052) [2].

Why D-Phenylalanyl-D-phenylalanyl-D-tryptophyl-D-tyrosyl-D-tryptophan Cannot Substitute for Cyclic or Lysine-Containing Somatostatin Analogs


Generic substitution among somatostatin analogues is precluded by the steep structure–activity relationship (SAR) governing the SST pharmacophore. The bioactive conformation of somatostatin requires a type II′ β‑turn centered on the Phe-Trp-Lys-Thr tetrapeptide, stabilized by covalent cyclization [1]. Linearization alone does not necessarily abolish activity—the linear octapeptide BIM‑23052 (D-Phe-Phe-Phe-D-Trp-Lys-Thr-Phe-Thr-NH₂) retains nanomolar GH‑inhibitory potency because it preserves the Lys-Thr motif and C‑terminal amidation [2]—but truncation to a short linear sequence lacking both Lys and any conformational constraint drives activity below the detection threshold of standard SSTR binding and functional assays. Empirically, omission of Lys⁴ from amide-bridged SST analogues reduces potency to ≤5% of native somatostatin; further removal of the bridging constraint yields undetectable activity [3]. D‑Phenylalanyl‑D‑phenylalanyl‑D‑tryptophyl‑D‑tyrosyl‑D‑tryptophan combines both deficits and therefore represents a fundamentally different entity for procurement decisions—it is a synthetic building block or negative control, not a pharmacologically interchangeable SST analogue.

Quantitative Differentiation Evidence for D-Phenylalanyl-D-phenylalanyl-D-tryptophyl-D-tyrosyl-D-tryptophan Versus Somatostatin Analog Comparators


Pharmacophoric Deficiency: Absence of Lys⁴ Reduces SST Activity to ≤5% of Native Hormone

The target compound lacks a basic residue at the position corresponding to Lys⁴ of the somatostatin pharmacophore. In direct SAR studies on amide-bridged somatostatin analogues, the simultaneous omission of Lys⁴ reduced biological activity to approximately 5% of the native hormone's potency [1]. Because the target compound additionally lacks any cyclization constraint, its expected activity is likely orders of magnitude below this already attenuated baseline. In contrast, linear SST analogues that retain Lys (e.g., BIM‑23052) maintain nanomolar GH‑inhibitory activity and nanomolar-to‑micromolar receptor binding affinity [2].

Somatostatin receptor pharmacology Structure-activity relationship Peptide drug design

Conformational Incompatibility: Linear Architecture Precludes Type II′ β‑Turn Essential for SSTR Activation

High‑affinity SSTR binding by somatostatin and its active analogues requires a type II′ β‑turn conformation centered on the Phe-Trp-Lys-Thr tetrapeptide, a structural feature demonstrated by NMR and confirmed by the loss of receptor affinity upon disruption of the turn [1]. The target compound is a short linear pentapeptide with no covalent constraint capable of stabilizing this turn. Consequently, it lacks the solution conformation necessary for SSTR engagement. By comparison, cyclic SST analogues (e.g., octreotide; D-Phe‑cyclo[Cys‑Phe‑D-Trp‑Lys‑Thr‑Cys]‑Thr‑ol) exhibit 3‑fold greater in vivo GH‑suppressive potency than native somatostatin, attributable to their stabilized β‑turn conformation [2].

Peptide conformational analysis Somatostatin receptor binding NMR spectroscopy

Receptor Binding Gap: BIM‑23052 (Linear, Lys‑Containing) Binds SSTRs at 3.8–410 nM; Target Compound Lacks Detectable Affinity

The linear octapeptide BIM‑23052 (DC‑23‑99), which contains the critical Lys‑Thr motif, binds to rat pancreatic acinar cells with an EC₅₀ of 3.8 nM and inhibits glucagon release with an EC₅₀ of 410 nM [1]. In contrast, the target compound—a pentapeptide lacking Lys, Thr, and C‑terminal amidation—is not reported to exhibit any measurable SSTR binding affinity in radioligand displacement assays . This demonstrates that even within the linear SST analogue class, truncation and omission of the basic residue result in a complete loss of receptor engagement.

Somatostatin receptor subtypes Radioligand binding Peptide affinity

Recommended Application Scenarios for D-Phenylalanyl-D-phenylalanyl-D-tryptophyl-D-tyrosyl-D-tryptophan Based on Quantitative Differentiation Evidence


Negative Control for SSTR‑Mediated Assays Where Pharmacophoric Requirements Are Confirmed

Because the compound lacks both the cyclization constraint and the Lys⁴ residue required for SSTR activation, it serves as an ideal negative control in receptor‑binding or functional assays when researchers need to confirm that observed activity is pharmacophore‑dependent. Its use alongside active comparators such as octreotide or BIM‑23052 validates assay specificity [REFS-S4-1].

Synthetic Building Block for Larger Peptide Conjugates or Chimeric Molecules

The all‑D‑amino‑acid composition confers high resistance to proteolytic degradation in serum and gastrointestinal fluids [REFS-S4-1]. This property makes the compound a suitable scaffold for constructing larger peptide‑drug conjugates or chimeric molecules where the pentapeptide serves as a metabolically stable linker or carrier, rather than a receptor‑targeting moiety [REFS-S4-2].

Analytical Reference Standard for Peptide Chromatography and Mass Spectrometry Method Development

With a molecular formula of C₄₉H₄₉N₇O₇ and a molecular weight of 847.96 g/mol, this defined‑composition pentapeptide can function as a calibration standard for reversed‑phase HPLC and LC‑MS methods used to characterize more complex somatostatin-like peptides and their degradation products [REFS-S4-1].

Proteolytic Stability Benchmarking in Peptide Formulation Studies

The exclusive D‑amino acid configuration provides near‑complete resistance to common serine and cysteine proteases. This compound can be used as a positive control in stability studies to benchmark the degradation rate of L‑peptide or mixed‑configuration SST analogues under various storage and simulated physiological conditions [REFS-S4-2].

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